molecular formula C12H13NO2 B1611857 2-(Tetrahydropyran-4-yloxy)benzonitrile CAS No. 898289-37-7

2-(Tetrahydropyran-4-yloxy)benzonitrile

Cat. No. B1611857
CAS RN: 898289-37-7
M. Wt: 203.24 g/mol
InChI Key: SXNKDLAJDADKEE-UHFFFAOYSA-N
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Description

2-(Tetrahydropyran-4-yloxy)benzonitrile is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives has been widely studied. The platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is one method that has been used . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature , and the use of a Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent at room temperature .

Scientific Research Applications

Prins Cyclization for Synthesis of Biologically Active Compounds

Tetrahydropyrans, which share structural motifs with 2-(Tetrahydropyran-4-yloxy)benzonitrile, are crucial for synthesizing compounds with biological activities like analgesic, anti-inflammatory, or cytotoxic properties. The Prins cyclization method, particularly over heterogeneous catalysts, has shown effectiveness in creating desired tetrahydropyran frameworks, offering a path to these biologically active compounds (Štekrová et al., 2015).

Michael-Type Reactions for Cyclohexenone Derivatives

Tetrahydropyran-2-yloxy groups, related to the structural framework of 2-(Tetrahydropyran-4-yloxy)benzonitrile, can activate double bonds in cyclohexene systems, similar to amino groups. This activation facilitates Michael-type reactions with αβ-unsaturated carbonyl derivatives, yielding good yields of cyclohexanones or cyclohexenones, which are valuable in various chemical synthesis applications (Birch et al., 1970).

Spirocyclic Ethers via Intramolecular Trapping

The synthesis of spirocyclic ethers through intramolecular trapping of oxonium ions with allylsilanes demonstrates the versatility of tetrahydropyran derivatives in constructing complex molecular architectures. This method highlights the potential for creating diverse and structurally complex ethers, relevant in medicinal chemistry and natural product synthesis (Paquette & Tae, 1996).

Catalytic Activity in Oxidation Reactions

Compounds derived from tetrahydropyran, such as those involving phthalocyanine complexes, exhibit catalytic activities in oxidation reactions. This application is significant in industrial chemistry, where such catalysts can be employed in organic synthesis processes, including the oxidation of alcohols to aldehydes or ketones (Özer et al., 2009).

Hantzsch Reaction for Potassium-Channel Openers

The Hantzsch reaction, involving tetrahydropyran derivatives, is crucial in synthesizing compounds like potassium-channel openers, which have applications in treating medical conditions such as urinary urge incontinence. This showcases the importance of tetrahydropyran frameworks in pharmaceutical synthesis (Hopes et al., 2006).

Safety And Hazards

2-(Tetrahydropyran-4-yloxy)benzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(oxan-4-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNKDLAJDADKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594614
Record name 2-[(Oxan-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydropyran-4-yloxy)benzonitrile

CAS RN

898289-37-7
Record name 2-[(Tetrahydro-2H-pyran-4-yl)oxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Oxan-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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